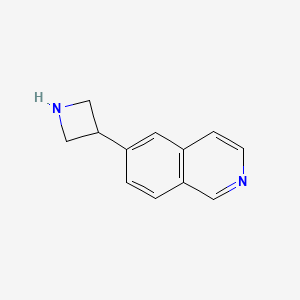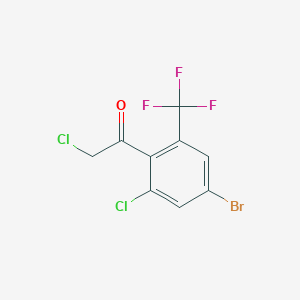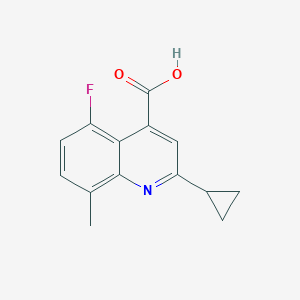
2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic Acid is a quinoline derivative known for its significant biological and pharmaceutical applications. Quinoline derivatives are widely recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic Acid typically involves multi-step processes. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent to produce quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods are preferred due to their high efficiency and selectivity . Additionally, green chemistry approaches, such as ionic liquid-mediated reactions and ultrasound irradiation, are gaining popularity for their environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic Acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic Acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.
Norfloxacin: Another fluoroquinolone used to treat bacterial infections.
Ofloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic Acid is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C14H12FNO2 |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
2-cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H12FNO2/c1-7-2-5-10(15)12-9(14(17)18)6-11(8-3-4-8)16-13(7)12/h2,5-6,8H,3-4H2,1H3,(H,17,18) |
InChI Key |
NNUJSZHWEXGJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=CC(=N2)C3CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13719637.png)
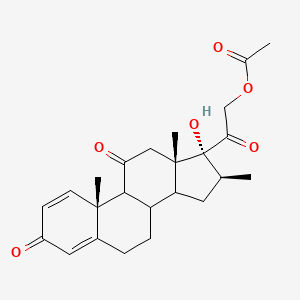
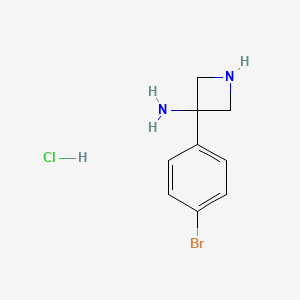
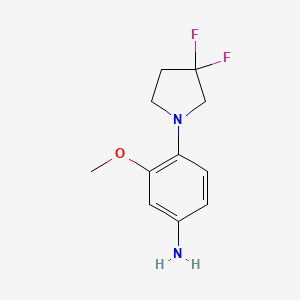

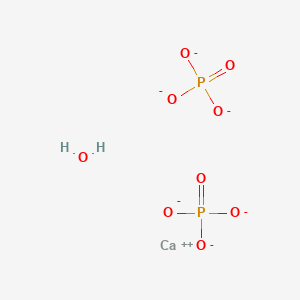

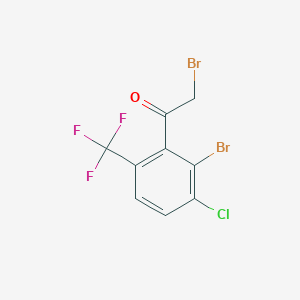
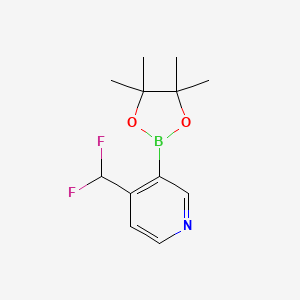
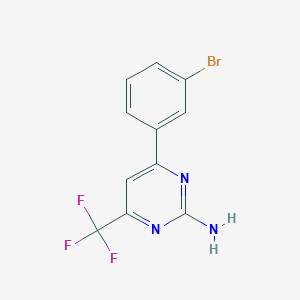
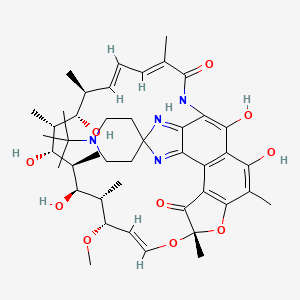
![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
